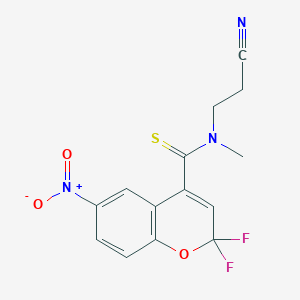

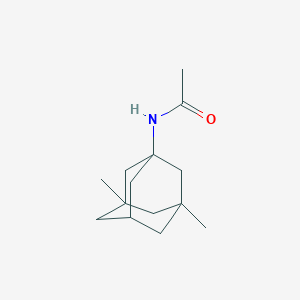

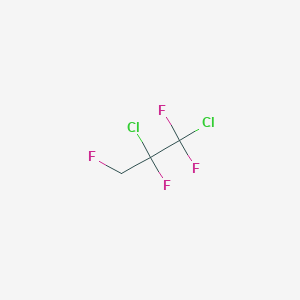

![molecular formula C18H28O4 B132448 3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid CAS No. 1759-35-9](/img/structure/B132448.png)

3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

Description

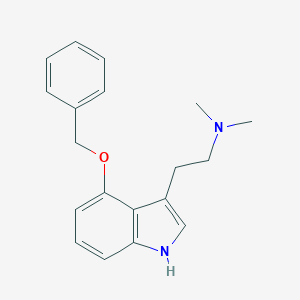

The compound is a complex organic molecule that appears to be derived from naphthalene-based structures. It contains multiple chiral centers, a cyclopentane ring fused to a naphthalene structure, and a propanoic acid moiety. This structure suggests potential biological activity, possibly as a pharmaceutical agent.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene core, introduction of alkyl groups, creation of the cyclopentane ring, and the addition of the propanoic acid side chain. The stereochemistry would need to be carefully controlled throughout the synthesis, which could involve chiral catalysts or starting materials. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into the reactivity of naphthalene derivatives that could be relevant. For example, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with nucleophiles could offer a parallel to some of the steps needed to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of the compound suggests a high degree of stereochemical complexity. The presence of multiple chiral centers indicates that the molecule could exist in several stereoisomeric forms. The cyclopentane ring fused to the naphthalene indicates a rigid structure, which could influence the biological activity of the compound. Studies on similar structures, such as the conformations of methyl-substituted cycloocta[de]naphthalenes, provide insight into how substituents can affect the overall shape and conformation of naphthalene derivatives .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The hydroxyl and propanoic acid groups could be involved in reactions such as esterification or amidation, potentially leading to derivatives with different properties. The naphthalene core could undergo electrophilic substitution reactions, although the presence of the fused cyclopentane ring and the alkyl groups could sterically hinder such reactions. The paper discussing the OH radical-initiated reactions of naphthalene and its derivatives highlights the potential for ring-opening reactions and the formation of dicarbonyl products, which could be relevant if the compound were to be exposed to similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple chiral centers could lead to optical activity, while the fused ring system could confer a degree of rigidity and influence the compound's crystalline properties. The hydroxyl and propanoic acid groups would contribute to the compound's solubility in polar solvents and could also affect its boiling and melting points. The fluorescence derivatization of amino acids with naphthalene derivatives suggests that the compound might also exhibit fluorescence, which could be useful in biological assays .

Scientific Research Applications

Conformational Analysis and Structural Properties Research has delved into the structural characterization and conformational dynamics of compounds closely related to the specified chemical. For instance, studies on the conformations and ring inversions of similar naphthalene derivatives reveal insights into their ground state structures, emphasizing the impact of steric repulsion and the reflex effect on their conformations (Kamada & Yamamoto, 1980). Such analyses are crucial for understanding the fundamental properties that could influence the chemical's reactivity and applications in various fields.

Synthesis and Chemical Reactions Efficient synthetic routes and reactions involving related compounds have been developed, contributing to the broader field of organic synthesis. For example, the synthesis of 3-hydroxy acids from ketones and carboxylic acids, as well as their reactions with acidic materials to yield unsaturated carboxylic acids and lactones, demonstrates the versatility of these chemical frameworks (Fujita et al., 1978). Such methodologies can be applied to create derivatives of the specified compound, potentially enhancing its utility in pharmaceuticals or material science.

Catalytic Applications The catalytic properties of complexes derived from similar naphthalene compounds have been explored, indicating potential applications in organic synthesis and industrial processes. Research on dioxomolybdenum(VI) complexes with naphtholate-oxazoline ligands showcases their effectiveness in the catalytic epoxidation of olefins, presenting a route to environmentally friendly and efficient catalysis (Traar et al., 2014). This illustrates the potential for incorporating the chemical or its derivatives in catalytic systems to enhance reaction efficiencies.

Biological Interactions and Activities Studies have also focused on the biological activities associated with compounds structurally related to the specified chemical, investigating their interactions with biological molecules and potential therapeutic applications. For instance, the synthesis and optical properties of fluorescent probes for β-amyloid based on a similar naphthalene framework highlight the compound's potential applications in biomedical imaging and Alzheimer’s disease diagnosis (Fa et al., 2015).

properties

IUPAC Name |

3-[(3S,3aS,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13,15,20H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,15-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGRAKQBTBRYQC-HHJOSPGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC(=O)C3(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC(=O)[C@]3(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578590 | |

| Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid | |

CAS RN |

1759-35-9 | |

| Record name | (3S,3aS,5aS,6R,9aS,9bS)-Dodecahydro-3-hydroxy-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

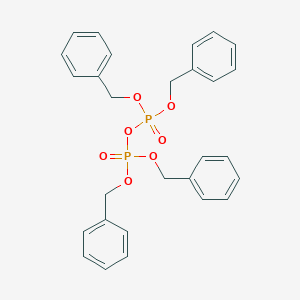

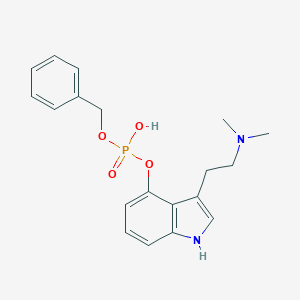

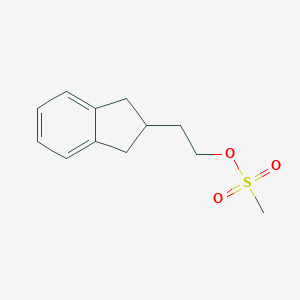

![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)